2-Ethyl-4-fluoro-1-methoxybenzene
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Overview
Description
2-Ethyl-4-fluoro-1-methoxybenzene is an aromatic compound with a benzene ring substituted with an ethyl group, a fluorine atom, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-fluoro-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is alkylated with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The fluorine and methoxy groups can be introduced through halogenation and methylation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes halogenation, alkylation, and methylation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-fluoro-1-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the fluorine or methoxy groups.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl group can yield 2-fluoro-4-methoxybenzoic acid, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
2-Ethyl-4-fluoro-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-fluoro-1-methoxybenzene involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of the fluorine and methoxy groups can influence the reactivity and orientation of these reactions .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-chloro-1-methoxybenzene: Similar structure but with a chlorine atom instead of fluorine.
2-Ethyl-4-fluoro-1-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Methyl-4-fluoro-1-methoxybenzene: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
2-Ethyl-4-fluoro-1-methoxybenzene is unique due to the combination of its substituents, which can influence its chemical reactivity and physical properties. The presence of the fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it valuable in pharmaceutical applications .
Properties
IUPAC Name |
2-ethyl-4-fluoro-1-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-3-7-6-8(10)4-5-9(7)11-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGKGFVRKKKZHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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